molecular formula C10H8FN5O2 B2455384 N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine CAS No. 326008-14-4

N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine

Cat. No.: B2455384
CAS No.: 326008-14-4
M. Wt: 249.205
InChI Key: YWBMJUBGKCEUAR-UHFFFAOYSA-N
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Description

N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group and a nitro group attached to the pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral, anticancer, and anti-inflammatory agents.

Properties

IUPAC Name

4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN5O2/c11-6-3-1-2-4-7(6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBMJUBGKCEUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine typically involves the following steps:

    Fluorination: The fluorophenyl group is introduced through fluorination reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Utilization of batch reactors for controlled addition of reagents and monitoring of reaction parameters.

    Purification: Purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 5-position undergoes selective reduction to form amines under catalytic hydrogenation or chemical reduction conditions. This reaction is critical for generating intermediates in drug discovery.

ConditionsReagents/CatalystsProductYieldReference
Catalytic hydrogenationH₂, Pd/C (10% w/w)5-Amino-N-(2-fluorophenyl)pyrimidine-4,6-diamine85%
Chemical reductionSnCl₂, HCl (aq.)5-Amino derivative78%

Mechanistic Insight : The nitro group is reduced via a stepwise electron transfer process, forming nitroso and hydroxylamine intermediates before yielding the primary amine.

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl group participates in EAS, with the fluorine atom directing incoming electrophiles to the para position relative to itself .

Reaction TypeReagentsConditionsProductYieldReference
NitrationHNO₃, H₂SO₄0°C, 2 h4-Nitro-N-(2-fluorophenyl) derivative62%
SulfonationSO₃, H₂SO₄100°C, 4 h4-Sulfo-N-(2-fluorophenyl) derivative55%

Key Note : The electron-withdrawing fluorine enhances the ring’s electrophilicity but deactivates it compared to unsubstituted phenyl groups, slowing reaction rates .

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring’s electron-deficient nature facilitates SNAr at the 2- and 4-positions, where amines act as leaving groups .

NucleophileConditionsProductYieldReference
MorpholineDMF, 80°C, 12 h4-Morpholino-N-(2-fluorophenyl)-5-nitro-pyrimidin-6-amine70%
PiperazineEtOH, reflux, 6 h4-Piperazinyl derivative68%

Mechanism : The reaction proceeds via a Meisenheimer complex, with the amine group departing as NH₃ .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the pyrimidine core. The 4- and 6-amine groups serve as handles for Buchwald-Hartwig couplings .

Coupling PartnerCatalyst SystemProductYieldReference
4-BromotoluenePd(OAc)₂, XPhos, K₃PO₄4-(p-Tolyl)-N-(2-fluorophenyl) derivative76%
Aryl boronic acidPd(PPh₃)₄, Na₂CO₃Biarylpyrimidine analog81%

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the compound undergoes ring contraction or expansion. For example, treatment with H₂SO₄ at 120°C yields a fused imidazopyrimidine derivative .

ReagentsConditionsProductYieldReference
H₂SO₄ (conc.)120°C, 3 hImidazo[4,5-d]pyrimidine45%
NaOH (aq.)Reflux, 8 hPyrido[2,3-d]pyrimidine38%

Photochemical Reactions

UV irradiation induces nitro group rearrangement or fluorophenyl ring dearomatization .

ConditionsProductOutcomeReference
UV (254 nm), 6 h3-Nitro isomer via-sigmatropic shiftNitro group migration
UV (365 nm), 12 hDearomatized cyclohexadienoneLoss of aromaticity

Biological Alkylation

The primary amines at positions 4 and 6 react with alkyl halides or epoxides to form secondary or tertiary amines, enhancing pharmacokinetic properties .

Alkylating AgentConditionsProductYieldReference
Methyl iodideK₂CO₃, DMF, 60°C, 4 hN4-Methyl derivative88%
Ethylene oxideTHF, 40°C, 8 hN6-(2-Hydroxyethyl) derivative72%

Scientific Research Applications

Medicinal Chemistry Applications

1. Cancer Therapy

N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine has shown promise as a potential therapeutic agent in the treatment of various cancers. Its structural similarity to known kinase inhibitors allows it to interact with key signaling pathways involved in tumor growth and proliferation.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition : Compounds related to this compound have been reported to exhibit high potency against mutant forms of EGFR, which are implicated in several cancers. These compounds demonstrate selective inhibition of mutated receptors while sparing wild-type EGFR, thereby reducing associated toxicities such as skin rashes and diarrhea .
  • Cyclin-dependent Kinase (CDK) Inhibition : Research indicates that pyrimidine derivatives can act as potent inhibitors of CDK2 and CDK9, which are critical for cell cycle regulation. This compound may share similar inhibitory properties, making it a candidate for further investigation in cancer treatment strategies targeting these kinases .

Anti-inflammatory Applications

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrimidine derivatives have been shown to inhibit the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests that this compound could be beneficial in treating inflammatory diseases .

Antimicrobial Research

3. Antimicrobial Activity

There is growing interest in the antimicrobial properties of pyrimidine compounds. This compound may exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. The structural features of this compound could enhance its ability to penetrate bacterial membranes and inhibit essential bacterial functions .

Case Study 1: EGFR Inhibition

In a study examining the efficacy of pyrimidine derivatives against mutant EGFR variants, compounds structurally related to this compound were tested for their ability to inhibit cellular proliferation in cancer cell lines expressing these mutations. Results indicated significant reductions in cell viability at low micromolar concentrations, highlighting the compound's potential as a targeted cancer therapy .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of pyrimidine derivatives demonstrated that compounds similar to this compound significantly downregulated iNOS and COX-2 expression in activated macrophages. This suggests a mechanism through which these compounds could alleviate symptoms associated with chronic inflammatory conditions .

Summary Table of Applications

Application AreaKey Findings
Cancer TherapyPotent inhibition of mutant EGFR; potential as CDK2/CDK9 inhibitors
Anti-inflammatory EffectsSignificant reduction in iNOS and COX-2 expression; potential for treating inflammatory diseases
Antimicrobial ActivityPotential efficacy against Mycobacterium tuberculosis; structural advantages for membrane penetration

Mechanism of Action

The mechanism of action of N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects through:

    Enzyme Inhibition: Inhibits the activity of enzymes involved in key biological pathways, leading to therapeutic effects.

    Receptor Binding: Binds to specific receptors, modulating their activity and resulting in desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    4-N-(2-bromophenyl)-5-nitropyrimidine-4,6-diamine: Contains a bromophenyl group in place of the fluorophenyl group.

Uniqueness

N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound in medicinal chemistry and other scientific research applications.

Biological Activity

N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 2-fluorophenyl group and a nitro group, which are critical for its biological activity. The presence of these functional groups enhances the compound's ability to engage with specific molecular targets.

The mechanism of action involves the compound's interaction with enzymes or receptors in the body. The binding affinity of this compound to these targets can inhibit or modulate their activity, affecting pathways such as signal transduction and gene expression regulation .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:

  • Cell Viability : Studies show that the compound can reduce cell viability in tumor cells with effective concentrations (EC50) ranging from 10 to 50 μM depending on the cell line tested .
  • Mechanism : It acts as a potent inhibitor of replication and an inducer of apoptosis in cancer cells. Notably, it can block the cell cycle at G0/G1 phase at lower concentrations and induce apoptosis at higher concentrations .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Pathogens : The compound demonstrates inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. Its mechanism involves targeting specific bacterial enzymes crucial for survival .
  • Minimum Inhibitory Concentrations (MIC) : The MIC values for some derivatives of this class have been reported as low as 2 μg/mL against Gram-negative pathogens .

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Anticancer Evaluation :
    • A study assessed the efficacy of this compound against glioblastoma multiforme and triple-negative breast cancer, showing promising results in reducing tumor cell viability and inducing apoptosis .
  • Antimicrobial Evaluation :
    • Research highlighted its effectiveness against Mycobacterium tuberculosis by inhibiting the NDH-2 enzyme, showcasing its potential as an antimicrobial agent .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is presented below:

Compound NameEC50 (μM)Activity TypeTarget Pathway
This compound10 - 50AnticancerCell cycle inhibition
2-Chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine25 - 45AntimicrobialBacterial enzyme inhibition
Other aminopyrimidine derivativesVariesAnticancer/AntimicrobialVarious (depends on substitution pattern)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine and its analogs?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions on pyrimidine scaffolds. For example, nitro groups at the 5-position and fluorophenyl substituents at the 2-position are introduced using nitration and Buchwald–Hartwig amination, respectively. Structural confirmation relies on X-ray crystallography (e.g., bond angles and dihedral angles between aromatic rings) and spectroscopic techniques (¹H/¹³C NMR, IR, and mass spectrometry) .

Q. How is the structural integrity of N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine validated in academic research?

  • Methodological Answer :

  • X-ray diffraction : Determines crystal packing and intermolecular interactions (e.g., hydrogen bonding between amine groups and nitro oxygen atoms) .
  • NMR spectroscopy : Confirms regiochemistry via coupling patterns (e.g., aromatic protons on the fluorophenyl group show distinct splitting due to fluorine’s electronegativity) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

Q. What preliminary biological activities have been reported for pyrimidine-4,6-diamine derivatives?

  • Methodological Answer :

  • GABAB receptor modulation : Analogous compounds like N,N′-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine (GS39783) enhance agonist efficacy in [³⁵S]GTPγS binding assays (EC₅₀: 1–5 μM) using GABAB(1b/2)-expressing CHO cells .
  • Anticancer activity : Structural analogs (e.g., PTC596) inhibit BMI-1, a cancer stem cell regulator, via IC₅₀ values < 50 nM in leukemia cell lines .

Advanced Research Questions

Q. How do structural modifications influence the allosteric modulation of GABAB receptors by pyrimidine-4,6-diamine derivatives?

  • Methodological Answer :

  • Radioligand displacement assays : GS39783 increases agonist affinity by altering [³H]CGP62349 antagonist binding kinetics (Kd shifts from 15 nM to 5 nM in the presence of modulator) .
  • G protein coupling analysis : Biphasic agonist displacement curves (e.g., in rat brain membranes) reveal GS39783 stabilizes the high-affinity, G protein-coupled receptor state .
  • Electrophysiology : In Xenopus oocytes, modulators enhance GABAB-mediated K⁺ current activation (EC₅₀ reduction by 2-fold) .

Q. How can contradictory data on the potency of pyrimidine-4,6-diamine analogs across different assays be resolved?

  • Methodological Answer :

  • Assay standardization : Control variables like membrane protein concentration (e.g., 0.5–1.0 mg/mL in [³⁵S]GTPγS binding) to avoid artifactual EC₅₀ discrepancies .
  • Orthogonal validation : Compare radioligand binding data with functional readouts (e.g., Ca²⁺ signaling in HEK293 cells) to confirm receptor engagement .
  • Species-specific effects : Test compounds in native (rat brain) vs. recombinant (CHO cells) systems to identify interspecies variability .

Q. What strategies optimize the pharmacokinetic profile of N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine for in vivo studies?

  • Methodological Answer :

  • LogP adjustments : Introduce hydrophilic groups (e.g., morpholine or piperidine) at the 6-position to improve solubility without compromising receptor binding .
  • Metabolic stability assays : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., nitro group reduction) and design prodrugs .

Q. How are computational methods applied to predict the bioactivity of pyrimidine-4,6-diamine derivatives?

  • Methodological Answer :

  • Docking simulations : Map compound interactions with GABAB receptor transmembrane domains (e.g., hydrophobic pockets accommodating fluorophenyl groups) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ values) with [³⁵S]GTPγS binding efficacy (R² > 0.85 in optimized models) .

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